1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,3-DIHYDRO-1H-INDOLE
Description
1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
[7-[chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4OS/c21-20(22,23)17-10-13(16-6-3-9-29-16)24-18-11-14(25-27(17)18)19(28)26-8-7-12-4-1-2-5-15(12)26/h1-6,9-11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGVXAXGMIESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,3-DIHYDRO-1H-INDOLE typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid . The choice of solvent can influence the regioselectivity of the product, leading to either 5-difluoromethyl or 7-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,3-DIHYDRO-1H-INDOLE can undergo various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole ring, electrophilic substitution reactions are common.
Nucleophilic Addition: The carbonyl group in the compound can participate in nucleophilic addition reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution on the indole ring can lead to halogenated or nitrated derivatives, while nucleophilic addition to the carbonyl group can yield alcohols or other functionalized products.
Scientific Research Applications
1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to alterations in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds such as 5-difluoromethylpyrazolo[1,5-a]pyrimidine and 7-difluoromethylpyrazolo[1,5-a]pyrimidine are structurally similar.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share the indole core.
Uniqueness
1-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is unique due to the combination of its pyrazolo[1,5-a]pyrimidine and indole moieties, along with the presence of the chlorodifluoromethyl and thiophene groups. This unique structure contributes to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
